molecular formula C23H18ClNO4S B2403108 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzene-1-sulfonamide CAS No. 923201-67-6

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzene-1-sulfonamide

Cat. No.: B2403108
CAS No.: 923201-67-6
M. Wt: 439.91
InChI Key: PROVTDWSHDSAKS-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzene-1-sulfonamide is a synthetic small molecule characterized by a benzofuran core substituted with a 4-chlorobenzoyl group at position 2 and a 3-methyl group. The 6-position of the benzofuran ring is linked to a 4-methylbenzenesulfonamide moiety.

Properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO4S/c1-14-3-10-19(11-4-14)30(27,28)25-18-9-12-20-15(2)23(29-21(20)13-18)22(26)16-5-7-17(24)8-6-16/h3-13,25H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROVTDWSHDSAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common approach is the cyclization of a suitable precursor, such as a chlorobenzoyl-substituted benzofuran, followed by sulfonamide formation. The reaction conditions often require the use of strong bases, solvents like dimethylformamide, and catalysts to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products. Substitution reactions can result in the formation of new functionalized benzofuran derivatives .

Scientific Research Applications

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzene-1-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways by binding to active sites or altering the conformation of target proteins. This can lead to changes in cellular processes, such as signal transduction or metabolic pathways .

Comparison with Similar Compounds

Core Scaffold Modifications

  • Benzofuran vs. Chromen Derivatives: The target compound’s benzofuran core differs from chromen-based analogs (e.g., 4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, ).
  • Sulfonamide vs. Amide/Urea Groups :
    • N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide (): Replaces the sulfonamide with a benzamide group, reducing polarity and possibly bioavailability due to decreased hydrogen-bond acceptor capacity .
    • N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-N'-(4-chlorophenyl)urea (): Incorporates a urea linker, which may enhance binding to enzymes like carbonic anhydrase via dual hydrogen-bond interactions .

Substituent Variations

  • Chlorobenzoyl Derivatives: Compounds such as (1Z,2E)-2-(2-(4-Chlorobenzoyl)hydrazono)-N-phenylpropanehydrazonoyl chloride () retain the 4-chlorobenzoyl moiety but feature hydrazonoyl chloride groups, which are reactive intermediates in synthesis. These derivatives exhibit melting points ranging from 187–239°C, suggesting higher thermal stability compared to sulfonamide/amide analogs .
  • Aromatic Substitutions : Derivatives with fluorophenyl (14j, ) or methoxyphenyl (14l, ) groups introduce electron-withdrawing or donating effects, modulating electronic distribution and reactivity .

Physicochemical Properties

Table 1: Key Physicochemical Data

Compound Name Molecular Formula Molecular Weight Functional Groups Melting Point (°C)
Target Compound (Sulfonamide) Not Provided Not Provided Sulfonamide, Chlorobenzoyl Not Provided
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide C₂₄H₁₈ClNO₃ 403.86 Amide, Chlorobenzoyl Not Provided
N'-(4-Chlorophenyl)urea Derivative C₂₃H₁₆Cl₂N₂O₃ 439.30 Urea, Chlorobenzoyl Not Provided
(1Z,2E)-Hydrazonoyl Chloride (14i) C₁₆H₁₂Cl₂N₄O 363.20 Hydrazonoyl Chloride 222–224

Analytical Behavior

  • Chromatographic Retention: Related compounds like (4-Chlorophenyl)(4-hydroxyphenyl)methanone exhibit a relative retention time of 0.34 (), highlighting the impact of hydroxyl groups on polarity. Sulfonamide analogs are expected to elute later due to increased polarity .

Research Findings and Trends

  • Synthetic Yields: Hydrazonoyl chloride derivatives () are synthesized in 73–79% yields, suggesting efficient routes for chlorobenzoyl-containing compounds .
  • Thermal Stability: Higher melting points in hydrazonoyl chlorides (e.g., 14m, 231–239°C) indicate greater crystalline stability compared to sulfonamides, which may require formulation optimization .
  • Structural Rigidity : The benzofuran core in the target compound likely improves metabolic stability compared to flexible alkyl-chain analogs (e.g., ’s peptide derivatives) .

Biological Activity

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzene-1-sulfonamide, also referred to as F265-0199, is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H18ClN1O4SC_{24}H_{18}ClN_{1}O_{4}S, with a molecular weight of approximately 429.92 g/mol. The structure features a benzofuran core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC24H18ClNO4S
Molecular Weight429.92 g/mol
IUPAC NameThis compound
CAS Number929372-54-3

Preliminary studies suggest that this compound exhibits notable biological activity, potentially acting as an inhibitor for specific protein kinases. The presence of the chlorobenzoyl group may enhance binding affinity to target enzymes or receptors, influencing its pharmacological profile. The sulfonamide moiety is also significant as sulfonamides are known to have antimicrobial properties.

Therapeutic Potential

The compound has shown promise in various applications:

  • Antimicrobial Activity : In vitro studies indicate that it may possess antibacterial effects, potentially inhibiting bacterial enzymes or disrupting cell membranes.
  • Antitumor Activity : The benzofuran structure has been associated with antitumor properties, suggesting that this compound could be explored for cancer therapeutics.
  • Protein Kinase Inhibition : Its ability to inhibit specific kinases positions it as a candidate for research into diseases where these enzymes play a critical role.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Cancer Research : In cellular assays, the compound demonstrated cytotoxic effects on cancer cell lines, leading to apoptosis in a dose-dependent manner. Further investigations are required to elucidate the specific pathways involved.
  • Kinase Interaction Studies : Molecular docking studies have suggested that this compound binds effectively to ATP-binding sites of certain kinases, indicating potential as a selective inhibitor.

Q & A

Q. What are the established synthetic routes for N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzene-1-sulfonamide, and how can reaction conditions be optimized for yield improvement?

The synthesis involves sequential functionalization of the benzofuran core and sulfonamide coupling. Key steps include thiocyanation of intermediates (e.g., Scheme 5 in ) and nucleophilic substitution under anhydrous conditions. Optimization strategies:

  • Temperature control : 80–120°C for cyclization steps to minimize side reactions.
  • Catalysts : p-Toluenesulfonic acid (10 mol%) enhances benzofuran ring formation.
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) achieves >95% purity. Yields >70% are attainable with rigorous exclusion of moisture during sulfonamide coupling .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation be approached?

Critical techniques include:

  • ¹H/¹³C NMR : Aromatic protons (δ 7.86–6.62 ppm) confirm substituent positions; sulfonamide protons appear as a singlet (δ ~9.08 ppm) .
  • IR spectroscopy : C=O stretch (~1680 cm⁻¹) and sulfonamide S=O asymmetric/symmetric stretches (~1350/1150 cm⁻¹) validate functional groups .
  • Mass spectrometry : High-resolution ESI-MS (exact mass ±5 ppm) confirms molecular ion peaks (e.g., m/z 377.9885 for related derivatives) . Fluorescence intensity measurements (λex/λem = 280/340 nm) assess electronic properties, as demonstrated in spectrofluorometric studies .

Q. What methodologies are recommended for assessing the purity of this compound, particularly in identifying and quantifying synthetic byproducts?

  • Reverse-phase HPLC : Use a C18 column with acetonitrile/water gradients (40–80% over 20 min) and UV detection at 254 nm. Relative retention times (e.g., 0.34–1.35 for impurities in ) identify byproducts like 4-chlorobenzoyl derivatives .
  • TLC : Ethyl acetate/hexane (1:1) on silica gel plates (Rf = 0.5–0.6 for the pure compound).
  • Melting point analysis : Deviation >2°C from literature values (e.g., 222–224°C for analogs) indicates impurities .

Advanced Research Questions

Q. How can crystallographic data for this compound be obtained and refined, especially when dealing with challenges such as twinning or low-resolution diffraction?

  • Data collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL ( ) handles twinning via HKLF5 format and BASF parameters. For low-resolution data (<1.2 Å), apply isotropic/anisotropic refinement cycles and restrain thermal displacement parameters (Ueq < 0.05 Ų).
  • Disordered regions : Model solvent molecules with the SQUEEZE algorithm in PLATON .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity or stability?

  • Validation : Compare DFT-calculated reaction pathways (B3LYP/6-31G*) with experimental kinetics. For discrepancies in hydrolysis rates, conduct pH-dependent stability studies (e.g., UV-Vis monitoring at 240 nm over 24 hours).
  • Degradation pathways : Accelerated stability testing (40°C/75% RH) identifies major degradation products, which are quantified via HPLC-MS .

Q. In SAR studies, how can modifications to the benzofuran or sulfonamide moieties influence the compound's biological activity, and what experimental designs are optimal for testing these hypotheses?

  • Substituent effects : Replace 4-chlorobenzoyl with fluorobenzoyl groups () to alter lipophilicity (logP ±0.5).
  • Bioassays : Test derivatives for enzyme inhibition (IC₅₀) in triplicate with controls. For example, methyl-to-ethyl substitution in the sulfonamide moiety increased anti-HIV activity by 30% ().
  • Statistical rigor : Use ANOVA (p < 0.05) to compare activity across derivatives .

Q. What advanced analytical approaches are required to elucidate the compound's metabolic stability and degradation pathways under physiological conditions?

  • Liver microsome assays : Incubate with human/rat microsomes (37°C, NADPH regeneration system) and analyze metabolites via LC-MS/MS (Q-TOF). Key metabolites include hydroxylated benzofuran (m/z 378.019) and sulfonamide-cleaved products .
  • Plasma stability : Measure parent compound depletion over 24 hours (HPLC-UV) to estimate half-life .

Q. How can researchers leverage high-throughput crystallography pipelines to accelerate the structural analysis of this compound and its derivatives?

  • Automation : Use robotics for crystal mounting (e.g., ACTOR system) and DECTRIS EIGER detectors for rapid data collection.
  • Phasing : SHELXC/D/E ( ) enables fragment-based screening (10 mM in DMSO) with 0.2 M ammonium sulfate precipitants.
  • Data deposition : Submit structures to the Cambridge Structural Database (CSD) for public access .

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